![molecular formula C20H23ClN2O3 B3739523 1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3739523.png)
1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine
Overview
Description
1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s and has been extensively researched for its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine is not fully understood. However, it is believed to act as a partial agonist at serotonin 5-HT1B and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and perception.
Biochemical and Physiological Effects:
1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature, as well as changes in mood, perception, and cognition. These effects are thought to be mediated by its interaction with serotonin receptors in the brain.
Advantages and Limitations for Lab Experiments
1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has several advantages as a research tool, including its ability to selectively activate serotonin receptors and its relatively low toxicity. However, its use is limited by its potential for abuse and its legal status in many countries.
Future Directions
There are several potential future directions for research on 1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine. One area of interest is its potential therapeutic applications in the treatment of anxiety disorders and depression. Another area of interest is its use as a research tool to study the role of serotonin receptors in various physiological and pathological processes. Finally, further research is needed to better understand the mechanism of action of 1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine and its potential interactions with other compounds.
Scientific Research Applications
1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and psychiatry. It has been shown to have anxiogenic and hallucinogenic effects and has been used as a research tool to study the mechanisms of action of other compounds.
properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3/c1-15-13-16(21)7-8-18(15)26-14-20(24)23-11-9-22(10-12-23)17-5-3-4-6-19(17)25-2/h3-8,13H,9-12,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLANZSDHPGRMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N2CCN(CC2)C3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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